molecular formula C15H16N2 B166471 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- CAS No. 130964-01-1

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

Cat. No. B166471
CAS RN: 130964-01-1
M. Wt: 224.3 g/mol
InChI Key: UJTDSOLEQLKCHP-UHFFFAOYSA-N
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Description

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” is a chemical compound with the molecular formula C15H16N2 . It is also known as N1-Phenylbenzene-1,2-diamine .

Scientific Research Applications

Organocatalysis

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” has been used in the synthesis of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.

Synthesis of Bifunctional Noncovalent Organocatalysts

This compound has been used in a four-step synthesis process of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .

Michael Addition Reactions

The organocatalysts derived from “1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Asymmetric Organocatalysis

The compound has potential applications in asymmetric organocatalysis . Asymmetric organocatalysis involves the use of small organic molecules as catalysts to induce asymmetry into another molecule.

Synthesis of Aromatic Amines

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” can be used in the synthesis of aromatic amines . Aromatic amines are a class of chemicals that contain an amine group attached to an aromatic hydrocarbon. They are used in the manufacture of dyes, pharmaceuticals, and polymers.

Development of New Catalysts

Research is ongoing to develop new catalysts using "1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-" . These catalysts could potentially be used in various industrial and chemical processes.

properties

IUPAC Name

2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTDSOLEQLKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378003
Record name 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

CAS RN

130964-01-1
Record name 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimithylformaide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimethylformamide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure. The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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